3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-methoxyphenyl group, a chloromethyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.
Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a base.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Chlorination: The chlorine atom can be introduced through a chlorination reaction using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The chloromethyl and chlorine groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to a range of biological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
3-Chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methoxy group.
3-Chloro-4-(chloromethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure but with the methoxy group in a different position.
3-Chloro-4-(chloromethyl)-1-(3-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
61213-48-7 |
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Molecular Formula |
C12H13Cl2NO2 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13Cl2NO2/c1-17-10-4-2-3-9(5-10)15-7-8(6-13)11(14)12(15)16/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
FDDDZUXSUNVITC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(C(C2=O)Cl)CCl |
Origin of Product |
United States |
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